molecular formula C12H16ClNO B6180487 1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride CAS No. 2613383-35-8

1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride

Cat. No.: B6180487
CAS No.: 2613383-35-8
M. Wt: 225.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-phenyl-2-oxabicyclo[211]hexan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C12H15NO·HCl It is a bicyclic amine derivative that features a phenyl group and an oxabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or primary amines.

Mechanism of Action

The mechanism of action of 1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is unique due to its specific combination of a phenyl group and an oxabicyclohexane core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2613383-35-8

Molecular Formula

C12H16ClNO

Molecular Weight

225.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.